molecular formula C17H18Cl2N2O2 B14729531 1-(2,5-Dichlorophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea CAS No. 6274-15-3

1-(2,5-Dichlorophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea

Cat. No.: B14729531
CAS No.: 6274-15-3
M. Wt: 353.2 g/mol
InChI Key: DQSYOFZBLYRZCR-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea typically involves the reaction of 2,5-dichloroaniline with 4-hydroxy-2-methyl-5-propan-2-ylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of reaction conditions, such as temperature, pressure, and reaction time, is optimized to maximize yield and purity. Advanced techniques like crystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea
  • 1-(2,5-Dichlorophenyl)-3-(4-hydroxy-3-methyl-5-propan-2-ylphenyl)urea

Uniqueness

1-(2,5-Dichlorophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both dichlorophenyl and hydroxy-methyl-propan-2-ylphenyl groups provides a distinct combination of properties that may not be found in other similar compounds.

Properties

CAS No.

6274-15-3

Molecular Formula

C17H18Cl2N2O2

Molecular Weight

353.2 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)urea

InChI

InChI=1S/C17H18Cl2N2O2/c1-9(2)12-8-14(10(3)6-16(12)22)20-17(23)21-15-7-11(18)4-5-13(15)19/h4-9,22H,1-3H3,(H2,20,21,23)

InChI Key

DQSYOFZBLYRZCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)NC2=C(C=CC(=C2)Cl)Cl)C(C)C)O

Origin of Product

United States

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